Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl phosphate
Description
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl phosphate is a fluorinated organophosphate compound characterized by a 19-carbon alkyl chain with extensive fluorine substitution (33 fluorine atoms) and a hydroxyl group at the C2 position. The diammonium counterion enhances its solubility in polar solvents. Its molecular formula is C₁₉H₆F₃₃N₂O₄P, with a molecular weight of 978.22 g/mol (CAS: 93857-48-8) .
Properties
CAS No. |
94200-49-4 |
|---|---|
Molecular Formula |
C19H14F33N2O5P |
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate |
InChI |
InChI=1S/C19H8F33O5P.2H3N/c20-4(21,1-3(53)2-57-58(54,55)56)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52;;/h3,53H,1-2H2,(H2,54,55,56);2*1H3 |
InChI Key |
SYIONWFFQGTSLC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate typically involves the reaction of a perfluorinated alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Perfluorinated alcohol+Phosphoric acid→Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group, resulting in different phosphorous-containing products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized fluorinated compounds.
Scientific Research Applications
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.
Biology: Investigated for its potential use in biological systems as a non-toxic, stable compound for drug delivery and imaging.
Medicine: Explored for its potential in medical applications, including as a component in diagnostic agents and therapeutic formulations.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chain. The phosphate group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the perfluorinated chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fluorinated diammonium phosphates. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison of Fluorinated Diammonium Phosphates
Structural and Functional Insights
Fluorination Degree and Chain Length :
- The target compound’s 33 fluorine atoms and 19-carbon chain provide superior hydrophobicity and thermal stability (>300°C) compared to shorter analogs (e.g., 10-carbon chains with 19 F atoms) .
- Hydroxyl Group : The presence of a hydroxyl group at C2 enhances polarity, improving miscibility with polar matrices (e.g., epoxy resins) for flame retardancy .
Applications in Flame Retardancy: The target compound outperforms non-hydroxylated analogs (e.g., Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate) in epoxy resin systems due to synergistic phosphorus-fluorine radical scavenging . Compared to halogen-free alternatives (e.g., diammonium hydrogen phosphate), fluorinated derivatives exhibit higher flame inhibition efficiency (limiting oxygen index >35%) but raise environmental concerns due to fluorine persistence .
Agricultural and Environmental Impact :
- Fluorinated diammonium phosphates like the target compound show slower nutrient release compared to conventional diammonium phosphate (DAP) fertilizers, reducing leaching losses . However, their fluorine content may accumulate in soils, necessitating lifecycle assessments .
Research Findings and Limitations
Surface Activity: The compound’s long fluorinated chain enables micelle formation at lower critical micelle concentrations (CMC: 0.1 mM) than non-fluorinated surfactants, but shorter fluorinated analogs (e.g., 10-carbon chains) exhibit higher solubility in aqueous systems .
Environmental Trade-offs :
- While fluorine enhances flame retardancy, its environmental persistence contrasts with trends toward halogen-free alternatives (e.g., silica-coated DAP) .
Synthetic Challenges :
- Multi-step fluorination and purification processes increase production costs compared to simpler diammonium phosphates (e.g., DAP) .
Biological Activity
Diammonium 4,4,5,5,...-tritriacontafluoro-2-hydroxynonadecyl phosphate (CAS Number: 94200-50-7) is a complex organophosphate compound characterized by its extensive perfluorinated carbon chain and phosphate functional group. This article delves into the biological activity of this compound based on existing research findings and case studies.
The compound features a long carbon chain fully substituted with fluorine atoms which contributes to its unique properties such as hydrophobicity and chemical stability . The molecular formula is , with a molecular weight of approximately 758.21 g/mol . The presence of both ammonium and phosphate groups suggests potential applications in various fields including surfactants and emulsifiers.
Toxicological Studies
Research indicates that fluorinated compounds like diammonium 4,...-tritriacontafluoro-2-hydroxynonadecyl phosphate may exhibit toxic effects in biological systems. Key findings include:
- Bioaccumulation Potential : Studies have shown that these compounds can accumulate in living organisms due to their hydrophobic nature .
- Endocrine Disruption : In vitro studies reveal that exposure to high concentrations can disrupt endocrine functions and lead to cellular stress responses .
- Lipid Metabolism Alterations : The compound has been linked to alterations in lipid metabolism which may have implications for health .
Case Studies
- Cellular Stress Response : A study conducted on mammalian cell lines exposed to varying concentrations of the compound demonstrated significant cellular stress responses at concentrations above 100 µg/mL. This was evidenced by increased reactive oxygen species (ROS) levels and activation of stress-related pathways .
- Aquatic Toxicity : Research on aquatic organisms highlighted the potential for significant toxicity. For instance, exposure to diammonium 4,...-tritriacontafluoro-2-hydroxynonadecyl phosphate resulted in reduced survival rates and reproductive success in fish models .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions : The fluorinated structure enhances hydrophobic interactions with cellular membranes leading to potential membrane disruption.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress through ROS generation which is linked to various pathologies including cancer and neurodegenerative diseases .
Research Findings Summary Table
Q & A
Q. What are the standard methodologies for synthesizing diammonium hydrogen phosphate (DAP) and characterizing its physicochemical properties?
DAP is synthesized by reacting phosphoric acid with ammonia under controlled pH and temperature conditions. Key characterization methods include:
- X-ray diffraction (XRD) to confirm crystalline structure.
- Thermogravimetric analysis (TGA) to study thermal stability and dissociation behavior (e.g., decomposition into NH₃ and NH₄H₂PO₄ at elevated temperatures) .
- Solubility assays in water and organic solvents, critical for agricultural formulations .
- FT-IR spectroscopy to identify functional groups like phosphate and ammonium .
Q. How do researchers assess the agronomic efficiency of DAP in soil-plant systems?
Standard protocols involve:
- Pot trials with controlled nutrient regimes to measure phosphorus (P) uptake and root morphology.
- Soil column experiments to monitor P leaching and bioavailability under varying pH (DAP increases soil pH, affecting nutrient solubility) .
- Isotopic labeling (³²P) to trace P mobility and plant assimilation .
Advanced Research Questions
Q. What experimental designs are used to evaluate the synergistic effects of DAP with microbial inoculants or additives?
Advanced studies employ:
- Split-root systems to isolate localized nutrient effects. For example, combining DAP with Paecilomyces variotii extracts increased maize root surface area by 80% and P-use efficiency by 45% in a 3-year field trial .
- Controlled-release formulations (CDAP) to synchronize nutrient release with crop demand. CDAP with zinc nanoparticles (ZNC) improved maize yields by 12–18% compared to conventional DAP .
- Metagenomic analysis to assess microbial community shifts in rhizosphere soils treated with DAP-based composites .
Q. How can DAP be optimized for environmental remediation, such as immobilizing heavy metals in contaminated soils?
Methodologies include:
- Batch leaching tests to quantify metal retention (e.g., Cd, Pb, Zn) via DAP-induced mineral precipitation (e.g., pyromorphite formation). DAP reduced leachable Pb by 60–90% in smelter-contaminated soils .
- Synchrotron-based X-ray absorption spectroscopy (XAS) to identify metal-phosphate complexes and long-term stability .
- Field-scale trials with variable DAP application rates (e.g., 1–5% w/w) to balance immobilization efficacy and cost .
Q. What advanced techniques resolve contradictions in DAP’s role in soil acidification versus alkalization?
Conflicting data arise from soil-specific interactions. Researchers use:
- Soil microcosms with pH-sensitive electrodes to track real-time changes. DAP initially raises pH via NH₃ release but acidifies over time as nitrification occurs .
- Ion chromatography to quantify NH₄⁺, NO₃⁻, and H⁺ fluxes, integrated with predictive models (e.g., Visual MINTEQ) .
Methodological Challenges and Innovations
Q. How do researchers address variability in DAP’s performance across soil types?
Strategies include:
Q. What novel approaches enhance DAP’s controlled-release properties?
Innovations involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
